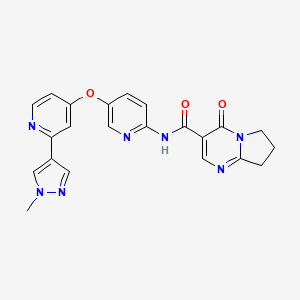
Csf1R-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Csf1R-IN-5 is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the regulation of myeloid cells, including macrophages and microglia. Inhibition of CSF1R has been explored as a therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Csf1R-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the iodination of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, followed by a regioselective nucleophilic aromatic substitution reaction with methylamine at the 6-position to give the intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Csf1R-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the inhibition of CSF1R and its downstream effects.
Biology: Investigated for its role in modulating the immune response by targeting macrophages and microglia.
Medicine: Explored as a therapeutic agent for treating cancers, such as tenosynovial giant cell tumors, and neurodegenerative diseases like Alzheimer’s and Parkinson’s
Wirkmechanismus
Csf1R-IN-5 exerts its effects by binding to the CSF1R on the surface of myeloid cells, thereby inhibiting its activation by ligands such as colony-stimulating factor 1 (CSF-1) and interleukin 34 (IL-34). This inhibition blocks the downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, this compound can reduce the production of inflammatory mediators and modulate the immune response.
Vergleich Mit ähnlichen Verbindungen
Csf1R-IN-5 can be compared with other CSF1R inhibitors, such as:
CSF1R-IN-1: Another potent inhibitor of CSF1R with similar molecular interactions and effects.
Emactuzumab: A monoclonal antibody that targets CSF1R and inhibits its activation.
Pexidartinib: A small molecule inhibitor that targets CSF1R and has been approved for the treatment of tenosynovial giant cell tumors.
This compound is unique in its specific binding affinity and selectivity for CSF1R, making it a valuable tool for studying the role of CSF1R in various biological processes and diseases.
Eigenschaften
Molekularformel |
C22H19N7O3 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
N-[5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H19N7O3/c1-28-13-14(10-26-28)18-9-15(6-7-23-18)32-16-4-5-19(24-11-16)27-21(30)17-12-25-20-3-2-8-29(20)22(17)31/h4-7,9-13H,2-3,8H2,1H3,(H,24,27,30) |
InChI-Schlüssel |
DPGUNUKVATWILP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CN=C5CCCN5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


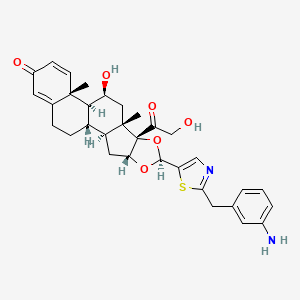

![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)

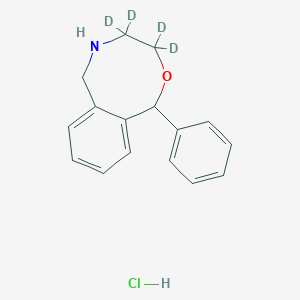
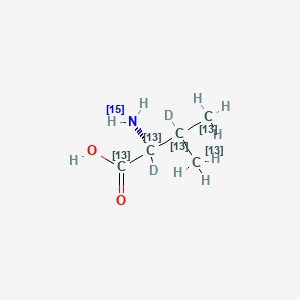
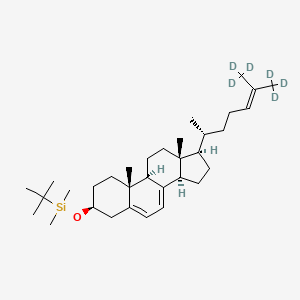

![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)
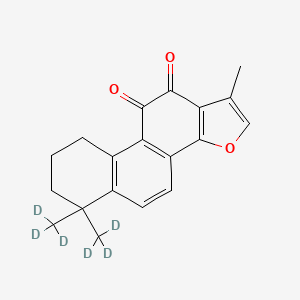
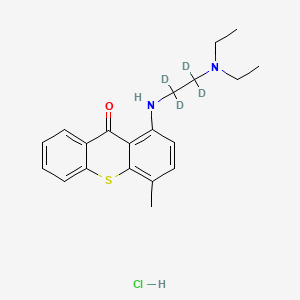

![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)

